

## theoretical studies on corannulene aromaticity

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An In-depth Technical Guide to the Theoretical Studies of Corannulene Aromaticity

Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Corannulene** ( $C_{20}H_{10}$ ) is a unique polycyclic aromatic hydrocarbon (PAH) composed of a central five-membered ring fused to five surrounding six-membered rings, resulting in a distinctive bowl-shaped structure.[1] This curvature makes it a geodesic polyarene and a molecular fragment of buckminsterfullerene ( $C_{60}$ ), earning it the nickname "buckybowl".[1] Its structure and electronic properties have been a subject of intense scientific interest, primarily because it challenges classical definitions of aromaticity. With 20  $\pi$ -electrons, it does not conform to Hückel's (4n+2) rule for aromaticity, and its non-planar geometry further complicates its classification.[2][3]

Initial theories proposed an "annulene-within-an-annulene" model, suggesting it consists of an aromatic 6-electron cyclopentadienyl anion surrounded by an aromatic 14-electron annulenyl cation.[1] However, subsequent and more sophisticated theoretical calculations have largely disputed this model.[4] Modern computational studies have revealed a more complex electronic structure, characterized by distinct regions of aromatic and anti-aromatic character within the same molecule. This guide provides a comprehensive overview of the theoretical studies that have elucidated the nuanced aromaticity of **corannulene**, focusing on the computational methodologies, quantitative findings, and key conceptual models.

## **Theoretical and Computational Methodologies**



The assessment of **corannulene**'s aromaticity relies on a suite of computational methods that probe the magnetic, geometric, and energetic consequences of electron delocalization.

## **Experimental and Computational Protocols**

Geometry Optimization and Energetics: The first step in any theoretical study is to determine the molecule's equilibrium geometry. This is typically achieved using Density Functional Theory (DFT) methods, with the B3LYP functional being a common choice, paired with basis sets such as 6-311G\*\*.[5] The nature of the stationary points (as minima or transition states) is confirmed by vibrational frequency calculations; a true minimum has no imaginary frequencies. The energy difference between the C<sub>5v</sub> bowl-shaped ground state and the planar D<sub>5h</sub> transition state provides the theoretical bowl-to-bowl inversion barrier.[4][6]

Magnetic Criteria Protocol (NICS): Nucleus-Independent Chemical Shift (NICS) is the most widely used magnetic criterion for aromaticity.[7] It involves placing a "ghost" atom (a point with no nucleus or electrons) at a specific location, typically the geometric center of a ring, and calculating the magnetic shielding at that point.

#### Protocol:

- Optimize the molecular geometry at a suitable level of theory (e.g., B3LYP/6-311G\*\*).
- Perform a magnetic shielding calculation using the Gauge-Independent Atomic Orbital
  (GIAO) method at the same or a higher level of theory (e.g., GIAO-B3LYP/6-31G(d)).[8]
- $\circ$  The NICS value is the negative of the calculated isotropic magnetic shielding ( $\sigma$ \_iso) at the desired point.
- NICS(0): Calculated at the ring center.
- NICS(1): Calculated 1 Å above the ring plane to minimize the influence of σ-electrons. For non-planar systems like **corannulene**, NICS(±1) can be calculated on the convex and concave faces.[9]
- Interpretation: Negative NICS values indicate aromaticity (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current).



Geometric Criteria Protocol (HOMA): The Harmonic Oscillator Model of Aromaticity (HOMA) quantifies aromaticity based on the degree of bond length equalization within a ring.[10]

#### Protocol:

- Obtain the optimized geometry of the molecule.
- Use the calculated bond lengths in the HOMA formula: HOMA = 1 [α/n \* Σ(R\_opt R\_i)²] where n is the number of bonds, α is a normalization constant (257.7 for C-C bonds),
  R\_opt is the optimal bond length for an aromatic system (1.388 Å for C-C), and R\_i are the actual bond lengths in the ring.[10]
- Interpretation: HOMA values range from 1 (fully aromatic, like benzene) to 0 (non-aromatic),
  with negative values indicating anti-aromaticity.[10]

Energetic Criteria Protocol (ASE): Aromatic Stabilization Energy (ASE) is the energy gain due to cyclic  $\pi$ -electron delocalization. It is calculated using homodesmotic reactions, which are hypothetical reactions where the number and types of bonds are conserved on both sides, thus isolating the stabilization from aromaticity.

#### Protocol:

- Define a balanced homodesmotic reaction where the aromatic molecule and suitable nonaromatic reference molecules are on opposite sides.
- Calculate the energies (including zero-point energy corrections) of all reactants and products at a high level of theory (e.g., B3LYP/6-311G\*\*).[5]
- The ASE is the reaction enthalpy. A positive ASE indicates aromatic stabilization.

# **Quantitative Data on Corannulene Aromaticity**

Theoretical studies have provided a wealth of quantitative data that characterize the dual aromatic/anti-aromatic nature of **corannulene**.

## **Data Presentation**

Table 1: Nucleus-Independent Chemical Shift (NICS) Values (in ppm) for Corannulene



Geometry	Ring	NICS(0)	NICS(1) / NICS(±1)	Reference
C <sub>5v</sub> (Bowl)	Hub (5- membered)	+8.2	N/A	[9]
Rim (6- membered)	-8.1	N/A	[9]	
D5h (Planar TS)	Hub (5- membered)	+11.9	N/A	[9]
Rim (6- membered)	-6.8	N/A	[9]	

Note: Positive NICS values denote anti-aromaticity, while negative values denote aromaticity. The data clearly shows the anti-aromatic nature of the central hub and the aromatic nature of the peripheral rim.

Table 2: Harmonic Oscillator Model of Aromaticity (HOMA) Values for Corannulene Cations

Species	Ring	HOMA Value	Reference
Neutral Corannulene	Rim (6-membered)	0.811	[11]
Hub (5-membered)	-0.320	[11]	
[CH <sub>3</sub> -hub-C <sub>20</sub> H <sub>10</sub> ] <sup>+</sup>	Rim (6-membered)	0.810	[11]
Hub (5-membered)	0.009	[11]	

Note: HOMA values near 1 indicate high aromaticity, while negative values indicate anti-aromaticity. The data shows the rim is aromatic and the hub is anti-aromatic in neutral **corannulene**. In the stable hub-cation, the rim's aromaticity is conserved while the hub's anti-aromaticity vanishes.[11][12]

Table 3: Energetic and Structural Data for Corannulene

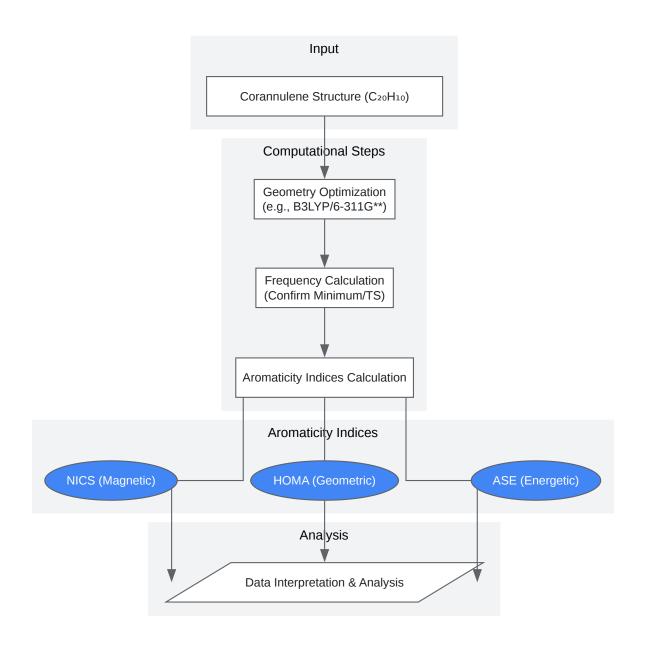


Parameter	Experimental Value	Calculated Value	Reference
Bowl-to-Bowl Inversion Barrier	10.2-11.5 kcal/mol	12.3 kcal/mol	[1][4][6]
Aromatic Stabilization Energy (ASE)	N/A	44.5 kcal/mol	[5]
ASE of Planar Corannulene	N/A	~55.2 kcal/mol	[5]

Note: The calculated inversion barrier is in good agreement with experimental values. The ASE calculations show that while the bowl-shaped molecule is significantly stabilized by aromaticity, the planar form experiences even greater stabilization from  $\pi$ -electron delocalization, but this is overcome by immense strain energy.[5]

# **Mandatory Visualizations Diagrams of Key Concepts and Workflows**

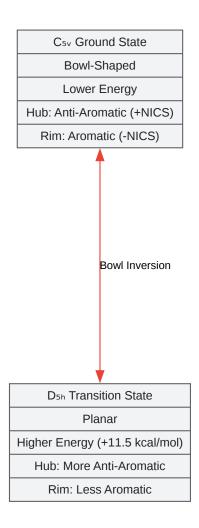




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Caption: Computational workflow for analyzing corannulene aromaticity.





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Caption: Structural states of **corannulene** and their aromatic properties.





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